molecular formula C22H23N3O5 B2777843 Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396872-60-8

Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2777843
CAS No.: 1396872-60-8
M. Wt: 409.442
InChI Key: ROTRIIAFYAOSAU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[1,5-a]pyridine ring, a benzofuran ring, and an acetamido group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the formation of the benzofuran ring, which can be achieved through various strategies . Additionally, the synthesis of the pyrazolo[1,5-a]pyridine ring could potentially involve cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The conformation of the molecule could be analyzed using computational methods such as molecular mechanics force fields .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the acetamido group could potentially undergo hydrolysis, and the benzofuran ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents .

Scientific Research Applications

  • Selective Synthesis of Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, is used in selective cyclocondensation with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are then converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).

  • Synthesis of Novel Pyrazolo[3,4-b]pyridine Products : A novel synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products has been developed through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This method is useful for preparing new N-fused heterocycle products in good yields (Ghaedi et al., 2015).

  • Antioxidant Activity of Selenolo[2,3-b]pyridine Derivatives : Ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound structurally related to Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate, exhibits remarkable antioxidant activity. This highlights the potential use of similar compounds in antioxidant applications (Zaki et al., 2017).

  • Cross-dehydrogenative Coupling for Pyrazolo[1,5-a]pyridine Derivatives : An efficient method for synthesizing uniquely substituted pyrazolo[1,5-a]pyridine derivatives involves acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling. This method is significant for developing various heterocyclic compounds (Behbehani & Ibrahim, 2019).

  • Novel Antimicrobial and Anticancer Pyrazole Derivatives : The synthesis of novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate has shown potential antimicrobial and anticancer activities. This demonstrates the medical application possibilities of such compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

ethyl 5-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-4-28-21(27)16-12-23-25-9-8-15(10-17(16)25)24-19(26)13-29-18-7-5-6-14-11-22(2,3)30-20(14)18/h5-10,12H,4,11,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTRIIAFYAOSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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